7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran ring, followed by functionalization with methoxy and thiophene groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-hydroxybenzofuran share structural similarities and biological activities with 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene have similar thiophene rings and exhibit comparable chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-20-13-5-3-4-11-8-14(22-16(11)13)17(19)18-9-15(21-2)12-6-7-23-10-12/h3-8,10,15H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNYOYIFFOBAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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